Welcome to the BenchChem Online Store!
molecular formula C9H15N5 B8750687 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine

4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine

Cat. No. B8750687
M. Wt: 193.25 g/mol
InChI Key: GNMVDRDYUPNLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524699B2

Procedure details

With stirring and at RT, 17.7 ml (18.2 g, 364.2 mmol) of hydrazine hydrate are added dropwise to a solution of 6.0 g (30.4 mmol) of 4-chloro-6-piperidin-1-ylpyrimidine in 50 ml of ethanol. The reaction solution is stirred at 80° C. for a further 16 h. For work-up, the mixture is concentrated under reduced pressure, the residue is stirred in water, the precipitated solid is filtered off, the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether and the product is dried under reduced pressure.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:8]=[CH:7][N:6]=1>C(O)C>[NH:2]([C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:8]=[CH:7][N:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
17.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring and at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution is stirred at 80° C. for a further 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
For work-up, the mixture is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue is stirred in water
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
WASH
Type
WASH
Details
the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
the product is dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=NC(=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.